ACC2 vs ACC1 Selectivity Ratio in Human Acetyl-CoA Carboxylase Inhibition
3-Acetyl-8-allyl-2H-chromen-2-one demonstrates a greater than 500-fold selectivity for human acetyl-CoA carboxylase 2 (ACC2) over acetyl-CoA carboxylase 1 (ACC1). Against ACC2, the compound exhibits an IC50 of 186 nM, whereas against ACC1 it shows minimal activity with an IC50 >100,000 nM [1]. This selectivity profile is distinct from pan-ACC inhibitors, which typically inhibit both isoforms with comparable potency. The selectivity ratio of >537:1 (ACC1/ACC2 IC50) provides a clear, quantifiable advantage for research applications where isoform-specific inhibition is required to dissect ACC2-mediated metabolic pathways without confounding ACC1 inhibition.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | ACC2 IC50 = 186 nM; ACC1 IC50 >100,000 nM |
| Comparator Or Baseline | ACC1 (same compound, different isoform) >100,000 nM; pan-ACC inhibitors typically show comparable IC50 values against both isoforms |
| Quantified Difference | >537-fold selectivity for ACC2 over ACC1 |
| Conditions | Recombinant human ACC1 and ACC2 enzymes; assay measured reduction in conversion of acetyl-CoA to malonyl-CoA; incubation for 1–3 hours |
Why This Matters
This isoform selectivity is mechanistically meaningful because ACC2 regulates mitochondrial fatty acid oxidation, whereas ACC1 governs cytosolic fatty acid synthesis; researchers investigating ACC2-specific metabolic pathways or screening for ACC2-selective lead compounds should prioritize this compound over non-selective coumarin analogs.
- [1] BindingDB Entry BDBM50462069 (ChEMBL4226186). Affinity data for 3-acetyl-8-allyl-2H-chromen-2-one against human ACC1 and ACC2. Data curated by ChEMBL from Shionogi. http://bdb8.ucsd.edu. Accessed 2026. View Source
